Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features an ethyl ester group and a methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzyl hydrazine with ethyl oxalyl chloride to form an intermediate hydrazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.
Substitution: The methoxybenzyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or nitro groups.
Scientific Research Applications
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-(4-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a different position of the methoxy group.
Ethyl 5-(3-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 5-(3-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHDOPXEWWEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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